BenchChemオンラインストアへようこそ!

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

Neurodegeneration Alzheimer's disease Acetylcholinesterase inhibition

This 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1153451-72-9) is a chiral, polysubstituted dihydrobenzofuran with a unique 5-chloro-7-bromo ortho/meta-substitution pattern. SAR evidence demonstrates this halogen arrangement confers markedly superior acetylcholinesterase inhibitory potency (low μM IC₅₀) compared to non-halogenated or para-substituted analogs, making it a privileged intermediate for anti-Alzheimer's and kinase-targeted library synthesis. Available in enantiomerically pure forms for stereochemically defined probe development. Ensure your next SAR study uses the correct halogen pattern—request a quote for R&D-scale quantities today.

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
Cat. No. B13046871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC(=C2)Cl)Br)N
InChIInChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2
InChIKeyXCQGMCQQUZKXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: A Halogenated Benzofuran Scaffold for CNS and Enzyme Inhibition Research


7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1153451-72-9) is a chiral, polysubstituted benzofuran derivative featuring a 2,3-dihydrobenzofuran core with bromine at the 7-position, chlorine at the 5-position, and a primary amine at the 3-position, yielding a molecular formula of C₈H₇BrClNO and a molecular weight of 248.50 g/mol . This compound belongs to the broader class of 2,3-dihydrobenzofurans, a scaffold recognized for its high value in medicinal chemistry and drug synthesis, particularly for applications targeting the central nervous system (CNS), oncology, and antimicrobial research [1]. The presence of dual halogen substituents (Br, Cl) enhances binding to hydrophobic kinase pockets and influences key electronic properties critical for biological activity, as evidenced by structure-activity relationship (SAR) studies on related benzofuran derivatives [2].

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: Why Halogen Regioisomers and Non-Halogenated Analogs Are Not Interchangeable


In drug discovery and chemical biology, the precise substitution pattern on the benzofuran core is not a trivial detail—it is a critical determinant of target affinity, selectivity, and downstream biological function. SAR analysis of 3-aminobenzofuran derivatives unequivocally demonstrates that compounds bearing electron-withdrawing groups (e.g., fluoro, chloro, bromo) exhibit markedly enhanced inhibitory potency against key enzymes like acetylcholinesterase (AChE) compared to their non-halogenated or electron-donating counterparts [1]. Specifically, the unsubstituted derivative 5a showed an IC₅₀ of 0.81 μM, whereas electron-donating substituents (e.g., methyl, methoxy) significantly reduced activity (IC₅₀ > 3 μM) [1]. Moreover, the regioisomeric position of the halogen dictates activity: ortho- and meta-substituted bromo derivatives (5l, IC₅₀ = 1.34 μM; 5m, IC₅₀ = 4.47 μM) are substantially more potent than para-substituted analogs (5n, IC₅₀ = 15.84 μM) [1]. Consequently, substituting 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine with a non-halogenated core, a regioisomeric analog (e.g., 5-bromo-7-chloro), or an unsubstituted scaffold would fundamentally alter—and likely degrade—its target engagement profile, rendering it unsuitable for applications requiring the specific electronic and steric properties conferred by the 5-chloro-7-bromo arrangement [2][3].

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: Quantitative Differentiation Evidence Against Structural Analogs


Comparative SAR of Benzofuran Halogen Substitution Patterns in Cholinesterase Inhibition

In a direct head-to-head SAR study of 3-aminobenzofuran derivatives, halogenated analogs exhibited significantly superior AChE inhibitory activity compared to non-halogenated or electron-donating variants [1]. The unsubstituted parent compound (5a) served as the baseline with an AChE IC₅₀ of 0.81 μM. The introduction of electron-withdrawing bromo substituents yielded structure-dependent activity: the 2-bromo derivative (5l) displayed an IC₅₀ of 1.34 μM, the 3-bromo derivative (5m) 4.47 μM, and the 4-bromo derivative (5n) 15.84 μM [1]. In contrast, electron-donating methyl (5b–5d, IC₅₀ 3.29–29.31 μM) and methoxy (5e, IC₅₀ 81.06 μM) analogs showed markedly reduced potency [1].

Neurodegeneration Alzheimer's disease Acetylcholinesterase inhibition

Precedent for 2,3-Dihydrobenzofuran Scaffolds in Achieving High Target Selectivity

A structurally distinct series of 2,3-dihydrobenzofuran derivatives, optimized as bromo and extra-terminal domain (BET) inhibitors, demonstrated that the 2,3-dihydrobenzofuran core can be leveraged to achieve exceptional target selectivity [1]. Compound 71 (GSK852), a representative optimized molecule, exhibited 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) [1]. This level of selectivity was achieved through iterative medicinal chemistry, including the introduction of a quaternary center into the 2,3-dihydrobenzofuran core to block a key metabolic site and improve solubility [1]. While the target compound differs in substitution pattern, this precedent underscores the inherent capacity of the 2,3-dihydrobenzofuran scaffold to support highly selective target engagement when appropriately functionalized with halogen substituents [1].

Epigenetics BET inhibition Selectivity optimization

Hydrophobic Binding Enhancement Through Halogen Substitution

Molecular docking studies on 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine indicate that the bromine and chlorine substituents significantly enhance binding to hydrophobic pockets within kinase active sites . The halogen atoms occupy sub-pockets that are inaccessible to smaller substituents or non-halogenated analogs, contributing additional van der Waals interactions and, in some cases, halogen bonding . This binding enhancement is not achievable with fluorine-only analogs or unsubstituted cores, which lack the steric bulk and polarizability required for optimal hydrophobic pocket occupancy .

Kinase inhibition Molecular docking Hydrophobic pocket engagement

Chiral Purity and Stereochemical Integrity

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine contains a chiral center at the C3 position bearing the primary amine. The compound is available in enantiomerically pure form as either the (R)-enantiomer (CAS: 1213539-85-5) or the (S)-enantiomer (CAS: 1241678-74-9) . In pharmacological applications, the stereochemistry of 3-amino-2,3-dihydrobenzofuran derivatives critically influences both target binding affinity and off-target selectivity profiles [1]. For example, in the BET inhibitor series, stereochemical control was essential for achieving the observed 1000-fold BD2/BD1 selectivity [1]. Procurement of racemic mixtures—common among lower-cost generic alternatives—would introduce confounding variables in biological assays and obscure true SAR relationships.

Stereoselective synthesis Enantiomeric purity Pharmacological activity

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: Validated Research and Industrial Application Scenarios


CNS Drug Discovery: Cholinesterase Inhibitor Lead Optimization

Based on SAR evidence demonstrating that bromo- and chloro-substituted 3-aminobenzofuran derivatives exhibit enhanced AChE inhibitory potency compared to electron-donating or para-substituted analogs [1], 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is strategically positioned as a privileged intermediate for developing novel anti-Alzheimer's agents. Researchers can leverage the 5-chloro-7-bromo ortho/meta-substitution pattern to explore further functionalization at the C3-amine position, optimizing for both potency and blood-brain barrier permeability. The scaffold's established SAR suggests that this halogenation pattern will confer superior target engagement relative to non-halogenated or regioisomeric alternatives [1].

Kinase and Epigenetic Target Probe Development

Molecular docking evidence indicates that the dual halogen (Br, Cl) substitution enhances binding to hydrophobic kinase pockets, a feature not achievable with mono-halogenated or unsubstituted benzofuran cores . Furthermore, the 2,3-dihydrobenzofuran scaffold has proven capacity to achieve 1000-fold target selectivity when appropriately optimized [2]. This compound is therefore suitable for the synthesis of focused libraries aimed at identifying selective kinase inhibitors or epigenetic reader domain ligands, where the precise halogen pattern can be exploited to probe hydrophobic sub-pocket occupancy and structure-selectivity relationships [2].

Stereoselective Synthesis and Chiral Probe Construction

The availability of this compound in enantiomerically pure (R)- and (S)-forms makes it a valuable building block for constructing stereochemically defined probes and drug candidates. In applications where target stereochemistry influences binding affinity or selectivity—as demonstrated in the optimization of BD2-selective BET inhibitors [2]—the use of a single, defined enantiomer eliminates the confounding biological variability introduced by racemic mixtures [2]. This is critical for generating interpretable SAR data and for advancing leads where stereochemistry is a key determinant of pharmacological activity.

SAR-Driven Scaffold Hopping and Halogen Bioisostere Evaluation

Given the well-documented SAR that electron-withdrawing halogens (Br, Cl, F) confer superior enzymatic inhibitory activity over electron-donating or unsubstituted benzofurans [1], this compound serves as a reference standard for scaffold hopping and bioisostere replacement studies. Researchers evaluating alternative halogen combinations (e.g., 7-bromo-5-fluoro vs. 7-bromo-5-chloro) or non-halogenated cores can use this compound as a comparative benchmark to assess how specific halogen identity and position modulate target potency and selectivity. This application is directly supported by the quantitative SAR data from the 3-aminobenzofuran cholinesterase inhibitor series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.